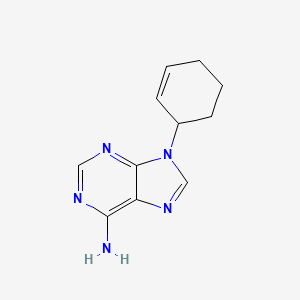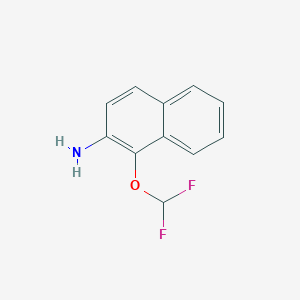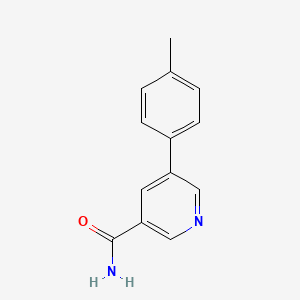
3-Chloro-2,8-dimethylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,8-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and methyl groups at the second and eighth positions on the quinoline ring, along with a ketone group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,8-dimethylquinoline.
Oxidation: The ketone group at the fourth position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,8-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-chloro-2,8-dimethylquinolin-4-ol.
Oxidation: Formation of quinoline N-oxides.
Scientific Research Applications
3-Chloro-2,8-dimethylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Explored for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-chloro-2,8-dimethylquinolin-4(1H)-one depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the chlorine atom and ketone group, resulting in different chemical reactivity and biological activity.
3-Chloroquinoline: Lacks the methyl groups, leading to variations in steric and electronic properties.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-2,8-dimethylquinolin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl groups, and a ketone group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
IOMRFBAALCMWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)






![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)


